4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound 4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a 1,2,4-triazol-5-one core substituted with a trifluoromethyl group and a piperidin-4-yl moiety. The piperidine ring is further functionalized with a 4-phenyltetrahydro-2H-pyran-4-carbonyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydro-2H-pyran-4-carbonyl substituent may influence conformational flexibility and target binding .
Properties
IUPAC Name |
4-methyl-2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O3/c1-26-17(21(22,23)24)25-28(19(26)30)16-7-11-27(12-8-16)18(29)20(9-13-31-14-10-20)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWRJESOSREUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into key functional groups:
- Triazole Ring : Known for its diverse biological activities.
- Piperidine Moiety : Often associated with psychoactive properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Phenyltetrahydropyran Carbonyl : Imparts potential for interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24F3N5O2 |
| Molecular Weight | 421.43 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the cyclooxygenase (COX) enzymes, particularly COX-II, which is crucial in the inflammatory pathway. A comparative analysis shows that the compound exhibits an IC50 value of approximately 0.52 μM against COX-II, indicating potent anti-inflammatory effects compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
Neuroprotective Potential
The neuroprotective effects of the compound were assessed using various models of neurodegeneration. It was found to reduce oxidative stress markers and promote neuronal survival under toxic conditions. The mechanism appears to involve modulation of neurotransmitter levels and inhibition of apoptotic pathways.
Study 1: Antimicrobial Efficacy
In a recent study published in ACS Omega, the compound was tested against a panel of resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative therapeutic agent in treating resistant infections .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms was conducted where the compound was administered in an animal model of arthritis. The findings revealed a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) levels, affirming its therapeutic potential in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits COX enzymes leading to decreased prostaglandin synthesis.
- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.
- Neurotransmitter Modulation : Alters levels of key neurotransmitters such as serotonin and dopamine.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound belongs to a class of 1,2,4-triazol-5-one derivatives with piperidine-based substituents. Structural analogs identified in the literature (Table 1) exhibit variations in:
- Piperidine substituents : Acyl groups, heteroaromatic rings, or fluorinated chains.
- Triazolone modifications : Presence of thiol, methyl, or phenyl groups.
- Pharmacophoric elements: Electron-withdrawing groups (e.g., CF₃) or hydrogen-bond donors.
Table 1: Structural Comparison of Key Analogs
Impact of Substituents on Bioactivity
- Trifluoromethyl Group : The CF₃ group in the target compound increases electron-withdrawing effects and resistance to oxidative metabolism compared to analogs with hydrogen or thiol groups .
- Tetrahydro-2H-pyran-4-carbonyl vs. Smaller Acyl Groups: The bulky tetrahydro-2H-pyran-4-carbonyl substituent may restrict conformational flexibility but enhance binding to hydrophobic pockets in target proteins, unlike smaller acyl groups (e.g., 4-fluorophenoxyacetyl) .
Research Findings and Hypotheses
Metabolic Stability
The trifluoromethyl group and tetrahydro-2H-pyran moiety in the target compound likely reduce CYP450-mediated metabolism compared to analogs with halogenated phenyl groups ().
Target Affinity
The bulky acyl group may favor binding to kinases or GPCRs with large hydrophobic binding sites, whereas analogs with smaller substituents (e.g., acetyl) might target enzymes like carbonic anhydrase .
Toxicity and Solubility
- Solubility : The target compound’s lipophilic CF₃ group could reduce aqueous solubility compared to fluorine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
